molecular formula C13H14BrNO3 B6161728 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one CAS No. 2649068-29-9

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B6161728
CAS No.: 2649068-29-9
M. Wt: 312.2
InChI Key:
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Description

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group attached to a methylpropyl chain, which is further connected to a dihydro-1,2-oxazol-5-one ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a suitable solvent such as acetic acid.

    Alkylation: The 4-bromophenol is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 1-(4-bromophenoxy)-2-methylpropane.

    Cyclization: The final step involves the cyclization of 1-(4-bromophenoxy)-2-methylpropane with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxazol ring can undergo oxidation to form oxazolone derivatives or reduction to form dihydrooxazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-aminophenoxy derivatives or 4-thiophenoxy derivatives are formed.

    Oxidation Products: Oxazolone derivatives are formed upon oxidation.

    Reduction Products: Dihydrooxazole derivatives are formed upon reduction.

Scientific Research Applications

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The bromophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazol ring can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic Acid: Similar in structure but lacks the oxazol ring.

    2-Methyl-4,5-dihydro-1,2-oxazole: Similar in structure but lacks the bromophenoxy group.

    4-Bromophenoxyethanol: Similar in structure but has an ethanol group instead of the oxazol ring.

Uniqueness

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one is unique due to the combination of the bromophenoxy group and the oxazol ring, which imparts specific chemical properties and reactivity

Properties

CAS No.

2649068-29-9

Molecular Formula

C13H14BrNO3

Molecular Weight

312.2

Purity

95

Origin of Product

United States

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